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Compound of Interest

Compound Name: 1-Allyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1273919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of 1-Allyl-1H-benzo[d]triazole. Due to the limited availability of published experimental

data for this specific molecule, this guide presents a combination of established synthetic

protocols for analogous compounds and predicted spectroscopic data derived from the

analysis of the constituent chemical moieties. This information is intended to serve as a

valuable resource for researchers involved in the synthesis, characterization, and application of

benzotriazole derivatives.

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Allyl-1H-

benzo[d]triazole. These predictions are based on the known spectral characteristics of the 1H-

benzo[d]triazole core and the influence of an N-allyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,
CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.08 d ~8.3 H-4

~7.85 d ~8.3 H-7

~7.55 t ~7.5 H-5

~7.42 t ~7.5 H-6

~6.15 m - -CH=CH₂

~5.40 d ~10.5 -CH=CH₂(cis)

~5.35 d ~17.0 -CH=CH₂(trans)

~5.15 d ~6.0 N-CH₂-

Table 2: Predicted ¹³C NMR Spectroscopic Data (125
MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~146.0 C-7a

~133.5 C-3a

~131.0 -CH=CH₂

~128.0 C-5

~124.5 C-6

~120.0 C-4

~119.5 -CH=CH₂

~110.0 C-7

~51.0 N-CH₂-

Table 3: Predicted FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3080-3020 Medium
C-H stretch (aromatic and

vinyl)

~2980-2920 Medium C-H stretch (aliphatic)

~1645 Medium C=C stretch (alkene)

~1610, 1590, 1490 Strong C=C stretch (aromatic)

~1450 Strong C-H bend (aliphatic)

~1280 Strong N-N=N stretch

~990, 920 Strong =C-H bend (out-of-plane)

~750 Strong
C-H bend (ortho-disubstituted

aromatic)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Relative Intensity (%) Assignment

159 ~40 [M]⁺

130 ~100 [M - N₂H]⁺

118 ~80 [M - C₃H₅]⁺

91 ~60 [C₆H₅N]⁺

77 ~30 [C₆H₅]⁺

41 ~50 [C₃H₅]⁺

Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 1-Allyl-1H-

benzo[d]triazole, adapted from general procedures for the N-alkylation of benzotriazole.

Synthesis of 1-Allyl-1H-benzo[d]triazole
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Materials:

1H-Benzo[d]triazole

Allyl bromide

Potassium carbonate (K₂CO₃)

Anhydrous N,N-dimethylformamide (DMF)

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of 1H-Benzo[d]triazole (1.0 equivalent) in anhydrous DMF, potassium

carbonate (1.5 equivalents) is added.

The resulting suspension is stirred at room temperature for 30 minutes.

Allyl bromide (1.2 equivalents) is added dropwise to the reaction mixture.

The reaction is stirred at room temperature and monitored by thin-layer chromatography

(TLC) until the starting material is consumed (typically 4-6 hours).

Upon completion, the reaction mixture is poured into water and extracted with ethyl

acetate (3 x 50 mL).

The combined organic layers are washed with water and brine, then dried over anhydrous

magnesium sulfate.

The solvent is removed under reduced pressure to yield the crude product.

The crude product is purified by column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to afford 1-Allyl-1H-benzo[d]triazole as a pure compound.
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Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated

chloroform (CDCl₃) as the solvent.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The IR spectrum is recorded on an FT-IR spectrometer using a thin film of the compound

on a potassium bromide (KBr) plate.

Frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

The data is reported as mass-to-charge ratios (m/z) and relative intensities.

Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent

spectroscopic analysis of 1-Allyl-1H-benzo[d]triazole.
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Workflow for Synthesis and Spectroscopic Analysis

Synthesis

Spectroscopic Analysis

1H-Benzotriazole + Allyl Bromide

N-Alkylation in DMF with K2CO3

Aqueous Workup & Extraction

Column Chromatography

1-Allyl-1H-benzo[d]triazole

1H & 13C NMR FT-IR Mass Spectrometry

Data Interpretation & Structure Confirmation

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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